6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid
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Overview
Description
6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to achieve the desired fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using specialized equipment to handle the reagents and conditions required for fluorination. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of these processes .
Chemical Reactions Analysis
Types of Reactions
6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce pyridine N-oxides, while reduction reactions may yield reduced pyridine derivatives .
Scientific Research Applications
6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid include:
- 2-Fluoropyridine-5-boronic acid
- 6-Fluoro-3-pyridinylboronic acid
- 2-Fluoro-5-pyridylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C11H7FN2O2 |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
6-(6-fluoropyridin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-10-4-2-7(5-14-10)9-3-1-8(6-13-9)11(15)16/h1-6H,(H,15,16) |
InChI Key |
WOCIHEBPMPGSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
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